N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-875, is a potent and selective GPR40 agonist. It has been studied for its potential use in treating type 2 diabetes mellitus due to its ability to stimulate insulin secretion from pancreatic β-cells.
Mechanism of Action
N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide acts as a selective agonist of the GPR40 receptor, which is expressed on pancreatic β-cells. Activation of the GPR40 receptor leads to the release of insulin from β-cells in response to glucose, thereby improving glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce hepatic glucose production, improve lipid metabolism, and reduce inflammation in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in lab experiments is its selectivity for the GPR40 receptor, which reduces the potential for off-target effects. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of diabetes. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Finally, this compound may also have potential applications in other metabolic disorders, such as obesity and dyslipidemia.
Synthesis Methods
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps, including the reaction of 2-bromo-5,6,7,8-tetrahydronaphthalene with tert-butylamine, followed by the reaction with chlorosulfonyl isocyanate to form the sulfonamide group. The final step involves the reaction of the intermediate with (1R)-1-cyano-2-methylpropylamine to produce this compound.
Scientific Research Applications
N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential use in treating type 2 diabetes mellitus. It has been shown to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, without causing hypoglycemia. In addition, this compound has been shown to improve glucose tolerance and reduce glucose levels in animal models of diabetes.
properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)15(10-16)17-20(18,19)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15,17H,3-6H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPDSPQKGRLTE-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NS(=O)(=O)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NS(=O)(=O)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.